1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

説明

Fundamental Chemical Characteristics

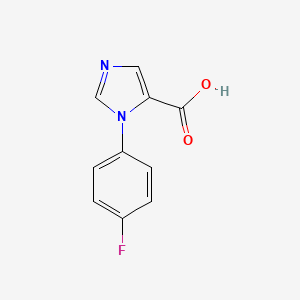

1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of substituted imidazole derivatives. The compound features a five-membered imidazole heterocycle containing two nitrogen atoms, with specific substitution patterns that define its chemical identity and properties. The molecule incorporates a para-fluorophenyl substituent at the nitrogen-1 position of the imidazole ring and a carboxylic acid functional group at the carbon-5 position, creating a distinctive structural arrangement that influences its chemical behavior and potential reactivity.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative naming conventions have been reported in chemical databases, including the designation as 3-(4-fluorophenyl)imidazole-4-carboxylic acid, reflecting different numbering systems used for imidazole derivatives. This nomenclatural variation is common in heterocyclic chemistry and requires careful attention when referencing the compound in scientific literature.

The molecular structure of this compound represents a carefully designed combination of aromatic and heterocyclic elements. The imidazole core provides a stable five-membered ring system with distinctive electronic properties due to the presence of nitrogen atoms at positions 1 and 3. The para-fluorophenyl substituent introduces electron-withdrawing characteristics through the fluorine atom, while the carboxylic acid group contributes both acidic properties and potential for hydrogen bonding interactions.

Registry Numbers and Official Identifiers

The compound is officially registered under the Chemical Abstracts Service Registry Number 851721-89-6, which serves as the primary identifier for this substance in chemical databases and regulatory systems. This registry number provides unambiguous identification and facilitates accurate communication within the scientific community. The European Community number has been assigned as 858-097-8, providing additional regulatory identification for European chemical markets.

The compound has been catalogued in various chemical databases with consistent structural identifiers. The Molecular Design Limited number MFCD06382835 provides additional database reference capability. The Environmental Protection Agency's Distributed Structure-Searchable Toxicity database has assigned the identifier DTXSID60368779, enabling environmental and toxicological data tracking. These multiple identifier systems ensure comprehensive coverage across different scientific and regulatory databases.

International chemical inventory systems have incorporated this compound under various classification schemes. The compound appears in commercial chemical catalogs from multiple suppliers, indicating its availability for research applications. The consistent assignment of registry numbers across different systems demonstrates the compound's established place within the chemical literature and commercial chemical supply chains.

Molecular Formula and Basic Physical Properties

The molecular formula C₁₀H₇FN₂O₂ reflects the elemental composition of this compound, indicating the presence of ten carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 206.17 grams per mole, placing the compound within the typical range for small organic molecules used in medicinal chemistry applications.

The compound's empirical formula provides insight into its structural complexity and potential for various chemical interactions. The relatively high proportion of heteroatoms (fluorine, nitrogen, and oxygen) compared to carbon and hydrogen suggests significant polarity and potential for hydrogen bonding interactions. The presence of both aromatic carbon atoms from the phenyl and imidazole rings and the carboxylic acid functional group indicates multiple sites for potential chemical reactivity.

Structural Representation and Molecular Identifiers

The Simplified Molecular Input Line Entry System representation for this compound is documented as C1=CC(=CC=C1N2C=NC=C2C(=O)O)F. This linear notation provides a computer-readable format for the molecular structure, enabling database searches and computational chemistry applications. The International Chemical Identifier string has been established as InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15), providing additional structural specificity.

The International Chemical Identifier Key FNLCJIQJPGSGMV-UHFFFAOYSA-N serves as a shortened, hash-based representation of the complete structural information. This identifier system enables rapid database searching while maintaining structural uniqueness. The canonical Simplified Molecular Input Line Entry System format O=C(O)C1=CN=CN1C2=CC=C(F)C=C2 represents an alternative linear notation that emphasizes the connectivity patterns within the molecule.

Three-dimensional structural representations reveal the spatial arrangement of atoms within this compound. The imidazole ring adopts a planar configuration typical of aromatic five-membered heterocycles, while the para-fluorophenyl substituent extends from the nitrogen atom in a manner that allows for potential π-π stacking interactions. The carboxylic acid group projects from the imidazole ring in a position that enables hydrogen bonding with surrounding molecules or solvent systems.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound reflects the combined influence of multiple functional groups within a single molecular framework. The imidazole ring system contributes six π electrons to the aromatic system, following Hückel's rule for aromaticity. The nitrogen atoms within the imidazole ring possess different electronic environments, with the nitrogen-1 position bearing the fluorophenyl substituent and the nitrogen-3 position remaining unsubstituted.

The para-fluorophenyl substituent introduces electron-withdrawing effects through both inductive and resonance mechanisms. The fluorine atom, being the most electronegative element, creates a partial positive charge on the adjacent carbon atom of the phenyl ring. This electronic perturbation propagates through the aromatic system and influences the electron density distribution within the attached imidazole ring. The overall effect typically results in decreased electron density on the imidazole nitrogen atoms and altered basicity compared to unsubstituted imidazole derivatives.

The carboxylic acid functional group at the carbon-5 position of the imidazole ring provides both acidic properties and hydrogen bonding capability. The carboxyl group exists in equilibrium between its protonated and deprotonated forms, with the relative proportions depending on the pH of the surrounding environment. The presence of this functional group significantly influences the compound's solubility characteristics and potential for intermolecular interactions in both solid-state and solution environments.

Crystallographic and Conformational Properties

Limited crystallographic data is available for this compound in the public domain, though the compound's structural features suggest potential for ordered crystal packing arrangements. The combination of aromatic ring systems, hydrogen bonding donors and acceptors, and the planar nature of the imidazole core typically favors formation of well-defined crystal structures. The carboxylic acid group provides strong hydrogen bonding capabilities that often lead to dimeric or polymeric hydrogen bonding patterns in solid-state structures.

Storage recommendations indicate that the compound should be kept in dark places, sealed in dry conditions at room temperature. These storage requirements suggest that the compound may be sensitive to light or moisture, potentially due to the presence of the carboxylic acid functional group or other structural features. The specific storage conditions help maintain chemical stability and prevent degradation that might occur under adverse environmental conditions.

Conformational analysis of this compound reveals multiple possible arrangements of the flexible bonds within the molecule. The rotation around the bond connecting the imidazole nitrogen to the fluorophenyl ring allows for different spatial orientations of these two aromatic systems. The carboxylic acid group can adopt various conformations relative to the imidazole ring plane, influenced by intramolecular hydrogen bonding possibilities and intermolecular interactions with surrounding molecules.

The compound serves as a research chemical for various scientific applications, particularly in the fields of medicinal chemistry and organic synthesis. Its structural features make it suitable as a building block for more complex molecular architectures or as a reference compound for structure-activity relationship studies. The presence of both the fluorophenyl group and the carboxylic acid functionality provides multiple sites for chemical modification and derivatization.

Research applications extend to use as an intermediate in organic synthesis pathways targeting more complex imidazole derivatives. The compound's well-defined structure and commercial availability make it valuable for synthetic methodology development and exploration of new chemical transformations involving imidazole-containing molecules. Academic and industrial research laboratories utilize this compound in various capacities depending on their specific research objectives and synthetic targets.

特性

IUPAC Name |

3-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLCJIQJPGSGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368779 | |

| Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851721-89-6 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cycloaddition Route via Imidoyl Chlorides and Isocyanoacetates

A prominent and efficient approach to synthesize 1,5-diaryl-1H-imidazole-4-carboxylic acids, including derivatives like this compound, involves a cycloaddition reaction between imidoyl chlorides and ethyl isocyanoacetate intermediates. The general procedure is:

- Step 1: Preparation of the imidoyl chloride intermediate by reacting an acyl chloride derived from the 4-fluorophenyl carboxylic acid precursor with an appropriate aniline derivative.

- Step 2: Cycloaddition between the imidoyl chloride and ethyl isocyanoacetate to form the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate.

- Step 3: Hydrolysis of the ester intermediate to afford the corresponding this compound.

This method is characterized by mild reaction conditions, good yields, and the use of readily available reagents. It was reported that reaction temperatures around 40 °C in solvents like DMF with bases such as potassium tert-butoxide facilitate the annulation step efficiently.

Acid Hydrolysis of Imidazole Esters

Following the formation of the ester intermediate, acid hydrolysis is commonly employed to convert the ester group into the carboxylic acid. This step typically uses diluted mineral acids (e.g., hydrochloric acid) at ambient temperature or slightly elevated temperatures to ensure complete conversion without decomposition.

Alternative Synthesis via Direct Substitution and Cyclization

Another method involves the direct formation of the imidazole ring by condensation of suitable precursors:

- Starting from substituted anilines such as 4-fluoroaniline, condensation with glyoxal or other 1,2-dicarbonyl compounds under acidic conditions forms the imidazole ring.

- The carboxylic acid group can be introduced by subsequent oxidation or by using carboxylated precursors like isocyanoacetates.

- Optimization of reaction conditions such as temperature, base equivalents, and order of reagent addition has been shown to impact yields significantly.

Industrial and Continuous Flow Adaptations

For large-scale or industrial synthesis, adaptations include:

- Use of continuous flow reactors to improve reaction control, heat transfer, and scalability.

- Avoidance of high-pressure or highly specialized equipment by performing decarboxylation or cyclization steps in common industrial reactors.

- Optimization of reaction conditions to minimize side products such as isomer impurities, which require additional purification steps.

Reaction Conditions and Yields: Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imidoyl chloride formation | Acyl chloride + aniline derivative | Ambient to 40 °C | 1-3 hours | High (not specified) | Precursor for cycloaddition |

| Cycloaddition | Imidoyl chloride + ethyl isocyanoacetate + t-BuOK | 40 °C | 1-2 hours | Good (60-80%) | Mild, straightforward |

| Ester hydrolysis | Diluted HCl or other mineral acid | Ambient to 50 °C | Several hours | Quantitative | Converts ester to carboxylic acid |

| Purification | Filtration, washing, drying | Ambient | - | - | Isolates pure acid |

Research Findings and Optimization Insights

- The use of potassium tert-butoxide in DMF at moderate temperatures has been demonstrated to facilitate efficient annulation to form the imidazole ring system with high regioselectivity.

- Acid hydrolysis conditions are mild enough to avoid decomposition of the sensitive imidazole ring while ensuring full conversion of esters to acids.

- Optimization of base equivalents and order of addition in the cycloaddition step can significantly influence the yield, with 2 equivalents of base added dropwise at low temperature (-78 °C) providing better outcomes in related imidazole syntheses.

- Industrial processes emphasize minimizing isomer impurities through controlled decarboxylation and subsequent treatment steps, allowing for scalable and cost-effective production.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

科学的研究の応用

This compound exhibits a range of biological activities, including:

- Antiviral Activity: It has been shown to inhibit HIV-1 integrase activity effectively.

- Antimicrobial Activity: Demonstrates significant potency against various bacterial strains.

- Potential Anticancer Properties: Inhibits key enzymes involved in cancer pathways.

Case Study 1: HIV-1 Integrase Inhibition

A study evaluated the efficacy of various imidazole derivatives, including 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, in inhibiting HIV-1 integrase. The results indicated a significant binding affinity to critical amino acids in the integrase enzyme.

| Compound | % Inhibition (at 100 µM) | CC50 (µM) |

|---|---|---|

| This compound | 67% | >200 |

| Reference Compound (MUT 101) | 90% | - |

The compound binds to the LEDGF/p75-binding pocket of HIV-1 integrase, crucial for viral replication .

Case Study 2: Antibacterial Efficacy

Research on the antibacterial properties highlighted its effectiveness against multi-drug resistant strains. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Klebsiella pneumoniae | 12 |

These results suggest that the imidazole ring enhances the compound's ability to penetrate bacterial membranes .

Summary of Applications

The applications of this compound can be summarized as follows:

- Antiviral Research : Effective against HIV due to its ability to inhibit integrase.

- Antimicrobial Agents : Potent against various bacterial strains, making it a candidate for developing new antibiotics.

- Cancer Therapeutics : Potential for inhibiting key enzymes involved in cancer progression.

作用機序

The mechanism of action of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogues

Notes:

- Methylthio (SCH₃) at C-2 (): Enhances lipophilicity and antimicrobial activity, possibly by facilitating membrane penetration or enzyme interaction.

- Ester derivatives (): Serve as prodrugs, improving bioavailability via hydrolysis to the active carboxylic acid form.

- Trifluoromethyl (CF₃) (): A stronger electron-withdrawing group than fluorine, altering acidity and receptor-binding properties.

Antimicrobial Activity

The methylthio-substituted analogue (1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid) demonstrates antimicrobial activity against bacterial strains, likely due to interactions with microbial enzymes or membrane proteins . In contrast, the unsubstituted target compound may act as a precursor for active derivatives.

Receptor Binding and Therapeutic Potential

- CV-11974 (): A benzimidazole-based angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M) highlights the role of carboxylic acid groups in receptor binding. Structural parallels suggest the target compound could be optimized for cardiovascular applications.

- Etomidate analogues (): The phenylethyl substituent in Etomidate Acid confers GABA receptor modulation, emphasizing the importance of N-1 substituents in central nervous system activity.

Physicochemical Properties

Table 2: Physicochemical Comparison

生物活性

1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H8F N2O2

- Molecular Weight : 198.18 g/mol

- CAS Number : 750598-95-9

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and potential anticancer properties. Its mechanism of action primarily involves interaction with various biological macromolecules, influencing cellular pathways and processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell signaling and proliferation, particularly those associated with cancer pathways.

- Interaction with Viral Proteins : It selectively binds to viral proteins, disrupting their function and preventing viral replication.

- Modulation of Cell Signaling Pathways : The compound affects pathways related to apoptosis and cell growth, making it a candidate for further therapeutic exploration.

Antiviral Activity

A study highlighted the antiviral potential of imidazole derivatives, including this compound. In vitro assays demonstrated that this compound inhibited HIV-1 integrase activity effectively:

| Compound | % Inhibition (at 100 µM) | CC50 (µM) |

|---|---|---|

| This compound | 67% | >200 |

| Reference Compound (MUT 101) | 90% | - |

The study indicated that the compound binds to the LEDGF/p75-binding pocket of HIV-1 integrase, which is crucial for viral replication .

Antimicrobial Activity

In another investigation focusing on antibacterial properties, 1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid was identified as one of the most potent antimicrobial agents against clinically significant bacterial strains. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Klebsiella pneumoniae | 12 |

These results suggest that the imidazole ring enhances the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects .

Case Study 1: HIV-1 Integrase Inhibition

A series of experiments were conducted to evaluate the efficacy of various imidazole derivatives in inhibiting HIV-1 integrase. The results showed that compounds closely related to this compound exhibited significant binding affinity to critical amino acids in the integrase enzyme, leading to effective inhibition .

Case Study 2: Antibacterial Efficacy

Research involving the antibacterial properties of this compound demonstrated its effectiveness against multi-drug resistant strains. The study utilized a combination of UPLC/MS for identification and MIC assays to establish potency levels against various pathogens .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Step 1: React 4-fluoroaniline with a carbonyl source (e.g., ethyl acetoacetate) under acidic conditions to form an imine intermediate .

- Step 2: Cyclize the intermediate using reagents like ammonium acetate or hydrazine derivatives to form the imidazole core .

- Step 3: Hydrolyze ester groups (if present) to the carboxylic acid using NaOH or HCl .

Key Factors:

- Temperature: Higher temperatures (100–120°C) improve cyclization efficiency but may increase side products .

- Catalysts: Use of acetic acid or p-toluenesulfonic acid accelerates cyclocondensation .

- Purification: Column chromatography or HPLC (≥98% purity) is critical to isolate the target compound from by-products like regioisomers .

Q. What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

- FTIR: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring (N–H bend ~1550 cm⁻¹) .

- NMR: ¹H NMR shows fluorophenyl protons as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz) and imidazole protons as singlets (δ 8.1–8.3 ppm) .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental spectra .

Example Data:

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹³C NMR | Carboxylic acid C=O at ~168 ppm | |

| XRD | Space group P2₁/c, a = 8.52 Å |

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and reduce resource consumption?

Methodological Answer:

- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM): Model interactions between factors (e.g., pH vs. reaction time) to maximize yield .

- Case Study: A 3² factorial design reduced the number of experiments by 40% while achieving 85% yield .

Q. How do computational tools (e.g., DFT, reaction path search) address contradictions in mechanistic studies?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., Gaussian 09) map energy barriers for competing pathways (e.g., imidazole vs. triazole formation) .

- Contradiction Resolution: If experimental data suggests a by-product not predicted by theory, revise transition-state geometries or solvent effects in simulations .

- Example: DFT revealed a hidden intermediate in the hydrolysis step, explaining discrepancies in kinetic data .

Key Insight:

- Solvent polarity (ε > 20) stabilizes zwitterionic intermediates, altering dominant pathways .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Process Intensification: Switch from batch to flow chemistry for better heat/mass transfer .

- By-Product Management: Use membrane separation technologies (e.g., nanofiltration) to remove impurities like unreacted 4-fluoroaniline .

- Case Study: Pilot-scale reactors achieved 90% yield with <2% impurities by optimizing residence time and mixing .

Q. How do structural modifications (e.g., fluorophenyl vs. phenyl substituents) impact physicochemical properties?

Methodological Answer:

- Lipophilicity: The 4-fluorophenyl group increases logP by ~0.5 compared to phenyl, enhancing membrane permeability .

- Acidity: The carboxylic acid pKa decreases by 0.3 units due to electron-withdrawing fluorine .

- Crystallinity: Fluorine enhances π-stacking, improving thermal stability (Tₘ = 215°C vs. 195°C for phenyl analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。